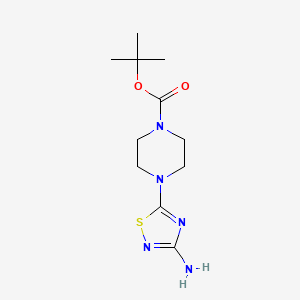

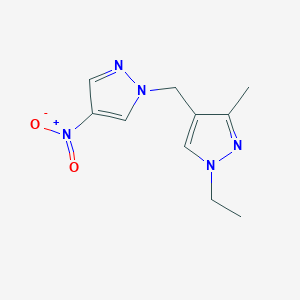

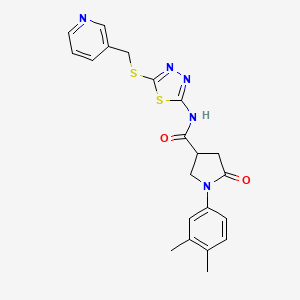

![molecular formula C15H18N6O B2876988 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-41-7](/img/structure/B2876988.png)

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine compound . Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They have been shown to exhibit a wide range of biological activities .

Synthesis Analysis

Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring fused with a 1,2,3-triazole ring . The triazole ring contains two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . The exact reactions would depend on the specific substituents present in the molecule.科学的研究の応用

Antibacterial Activity 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine, as part of the 1,2,3-triazole and 1,2,4-triazole families, has demonstrated significant potential in the realm of antibacterial research. These compounds, through their ability to inhibit crucial bacterial enzymes like DNA gyrase and penicillin-binding protein, have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains. Notably, hybrids containing 1,2,3-triazole and 1,2,4-triazole elements have been clinically adopted for treating bacterial infections, exemplified by drugs like cefatrizine, radezolid, and essramycin. This highlights the compound's relevance in addressing the critical issue of antibiotic resistance and its potential for developing new antibacterial agents (Li & Zhang, 2021).

Role in Organic Synthesis and Industry The triazole derivatives, including this compound, play a crucial role in the fine organic synthesis industry. These compounds serve as foundational materials for producing a wide range of products, including pharmaceuticals, agricultural chemicals, dyes, and high-energy materials. The versatility of triazoles, highlighted by their use in generating analytical reagents, flotation reagents, and even heat-resistant polymers, underscores their importance in industrial applications. This adaptability not only supports existing product lines but also opens avenues for novel applications in biotechnology and energy sectors (Nazarov et al., 2021).

Optical Sensors and Biological Applications In the field of optical sensing, derivatives of pyrimidine, a core component of this compound, have been recognized for their exceptional utility. These compounds, due to their ability to form coordination and hydrogen bonds, are highly effective as sensing probes. Beyond their application in sensing technologies, pyrimidine derivatives exhibit a broad spectrum of biological and medicinal benefits. The potential of these derivatives in developing advanced optical sensors, alongside their biological significance, highlights the multifaceted utility of triazole-based compounds in scientific research (Jindal & Kaur, 2021).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that 4-methoxyphenethylamine, a compound with a similar methoxyphenyl structure, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that our compound might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is oil-soluble , which could influence its absorption and distribution in the body

Result of Action

Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that our compound might have similar effects.

Action Environment

Given that it is an oil-soluble compound , factors such as pH and temperature could potentially influence its solubility and therefore its bioavailability and efficacy.

特性

IUPAC Name |

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTGBJKKANCKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

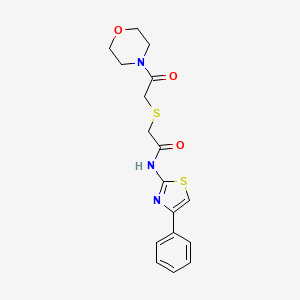

![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)

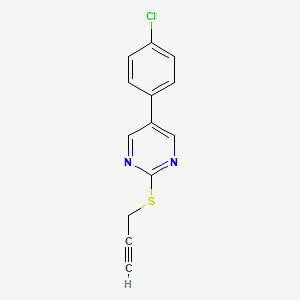

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)

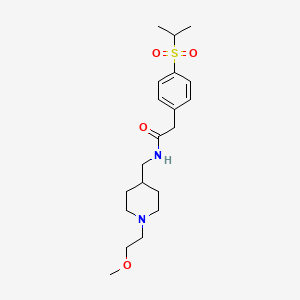

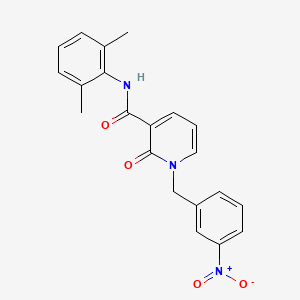

![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)

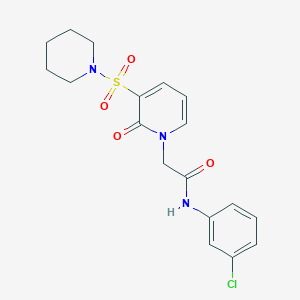

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

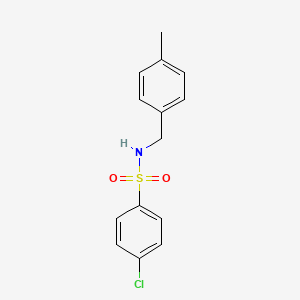

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)